molecular formula C5H6F3NO B7810184 4-Amino-1,1,1-trifluoro-pent-3-en-2-one

4-Amino-1,1,1-trifluoro-pent-3-en-2-one

Cat. No.: B7810184
M. Wt: 153.10 g/mol
InChI Key: WNMWQCIQTDNYEO-NSCUHMNNSA-N
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Description

4-Amino-1,1,1-trifluoro-pent-3-en-2-one is an organic compound with the molecular formula C5H6F3NO. It is characterized by the presence of an amino group and a trifluoromethyl group attached to a pentenone backbone. This compound is known for its high reactivity and is used in various chemical synthesis processes.

Preparation Methods

The synthesis of 4-Amino-1,1,1-trifluoro-pent-3-en-2-one typically involves the reaction of trifluoroacetone with n-butylamine under basic conditions. The reaction proceeds through nucleophilic addition of the amine to the carbonyl group of the trifluoroacetone, followed by dehydration to form the enone structure. The product is then purified through crystallization .

Chemical Reactions Analysis

4-Amino-1,1,1-trifluoro-pent-3-en-2-one undergoes various types of chemical reactions, including:

Scientific Research Applications

4-Amino-1,1,1-trifluoro-pent-3-en-2-one is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Amino-1,1,1-trifluoro-pent-3-en-2-one involves its reactivity towards nucleophiles and electrophiles. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

4-Amino-1,1,1-trifluoro-pent-3-en-2-one can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity and applications of this compound due to its specific functional groups and molecular structure.

Properties

IUPAC Name

(E)-4-amino-1,1,1-trifluoropent-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3NO/c1-3(9)2-4(10)5(6,7)8/h2H,9H2,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMWQCIQTDNYEO-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C(F)(F)F)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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